molecular formula C12H10O3P- B3060894 Diphenoxyphosphanolate CAS No. 102-10-3

Diphenoxyphosphanolate

Cat. No. B3060894
CAS RN: 102-10-3
M. Wt: 233.18 g/mol
InChI Key: KUMNEOGIHFCNQW-UHFFFAOYSA-N
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Description

Diphenoxyphosphanolate (DPO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a phosphorus-containing compound that has been synthesized through various methods. DPO has been found to have potential applications in the field of medicine, agriculture, and material science.

Scientific Research Applications

Antinociceptive Efficacy

D-propoxyphene, which shares structural similarity with diphenoxyphosphanolate, has been studied for its antinociceptive efficacy. Research conducted by Silva-Moreno, López-Muñoz, and Cruz (2009) in the European Journal of Pharmacology demonstrated that D-propoxyphene, combined with dipyrone, produced significant antinociception in rats. This study provides insights into the potential applications of similar compounds in pain management (Silva-Moreno, López-Muñoz, & Cruz, 2009).

Honey Bee Caste Development

A study by Azevedo, Martinez Caranton, de Oliveira, and Hartfelder (2011) in the Journal of Insect Physiology explored the expression of hypoxia pathway genes in honey bee caste development. This research, although not directly related to diphenoxyphosphanolate, provides a framework for understanding how similar compounds might influence developmental processes in insects (Azevedo, Martinez Caranton, de Oliveira, & Hartfelder, 2011).

DNA Identification

The reaction of diphenylamine, a compound related to diphenoxyphosphanolate, with DNA has been a subject of study. Burton (1956) in The Biochemical Journal investigated the conditions and mechanism of the diphenylamine reaction for DNA estimation. This research could be pivotal in understanding how diphenoxyphosphanolate might interact with nucleic acids (Burton, 1956).

Organoselenium Compounds

In the Progress in Neuro-Psychopharmacology and Biological Psychiatry, Ghisleni et al. (2008) investigated the anxiolytic effects of Diphenyl diselenide, a compound structurally related to diphenoxyphosphanolate. This study adds to the understanding of the potential neurological applications of similar compounds (Ghisleni et al., 2008).

Functionalized Poly[aryloxyphosphazenes]

Allcock, Hofmann, Ambler, and Morford (2002) in Macromolecules described the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], using diphenyl chlorophosphate. Their research is significant for understanding the applications of diphenoxyphosphanolate in polymer science (Allcock, Hofmann, Ambler, & Morford, 2002).

Antioxidant Properties

Goupy, Dufour, Loonis, and Dangles (2003) in the Journal of Agricultural and Food Chemistry conducted a study on Diphenylpicrylhydrazyl (DPPH), closely related to diphenoxyphosphanolate, assessing its antioxidant properties. This study is relevant for understanding the antioxidative potential of similar compounds (Goupy, Dufour, Loonis, & Dangles, 2003).

properties

IUPAC Name

diphenyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNEOGIHFCNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633743
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenoxyphosphanolate

CAS RN

102-10-3
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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